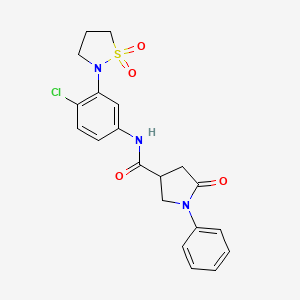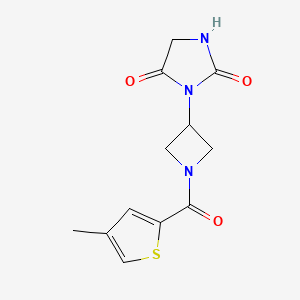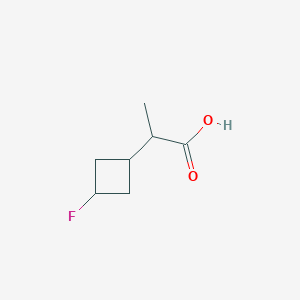
2-(3-Fluorocyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorocyclobutyl)propanoic acid is a chemical compound with the molecular formula C7H11FO2. It is a cyclobutane derivative that is used in scientific research for its potential therapeutic properties. This compound has attracted the attention of researchers due to its ability to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorocyclobutyl)propanoic acid involves its interaction with certain receptors in the body. Specifically, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. By interacting with this receptor, this compound may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research has shown that this compound can interact with certain receptors in the body, including the GABA receptor. This interaction may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Fluorocyclobutyl)propanoic acid in lab experiments is its potential therapeutic properties. This compound has been shown to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for research involving 2-(3-Fluorocyclobutyl)propanoic acid. One potential direction is the investigation of its potential use as a treatment for anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, investigations into the safety and toxicity of this compound are also necessary to ensure its safe use in future research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-Fluorocyclobutyl)propanoic acid involves several steps. One method involves the reaction of cyclobutanone with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with hydrochloric acid to form the corresponding chloride, which is then reacted with potassium cyanide to form the nitrile. The nitrile is then hydrolyzed to form the carboxylic acid.
Applications De Recherche Scientifique
2-(3-Fluorocyclobutyl)propanoic acid has been studied for its potential therapeutic properties. Research has shown that this compound can interact with certain receptors in the body, including the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. This has led to investigations into its potential use as a treatment for anxiety disorders and other neurological conditions.
Propriétés
IUPAC Name |
2-(3-fluorocyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-4(7(9)10)5-2-6(8)3-5/h4-6H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBBVYAGYPLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
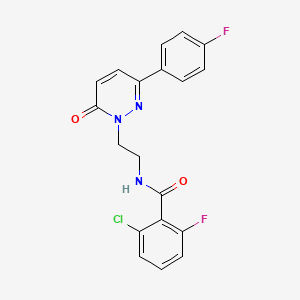
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

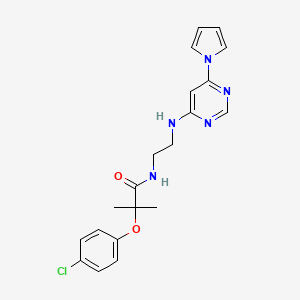
![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)
